![molecular formula C5H8O6S2 B14756596 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone CAS No. 1679-27-2](/img/structure/B14756596.png)
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone is a chemical compound with the molecular formula C5H8O6S2. It consists of 8 hydrogen atoms, 5 carbon atoms, 6 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes two five-membered rings and two sulfonate groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[44]nonane-3,3,8,8-tetrone typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol-containing compounds.
Aplicaciones Científicas De Investigación
2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone include:
- 2,7-Dioxa-3,8-dithiaspiro[4.4]nonane-3,3,8,8-tetraoxide
- 2,7-Dioxa-3,8-dithiaspiro[4.4]nonane-3,3,8,8-tetraoxide
Uniqueness
What sets this compound apart is its specific spiro structure and the presence of sulfonate groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1679-27-2 |
|---|---|
Fórmula molecular |
C5H8O6S2 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
2,7-dioxa-3λ6,8λ6-dithiaspiro[4.4]nonane 3,3,8,8-tetraoxide |
InChI |
InChI=1S/C5H8O6S2/c6-12(7)3-5(1-10-12)2-11-13(8,9)4-5/h1-4H2 |
Clave InChI |
UHKRTDTUZQBHDN-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COS(=O)(=O)C2)CS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
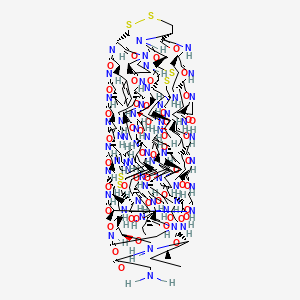
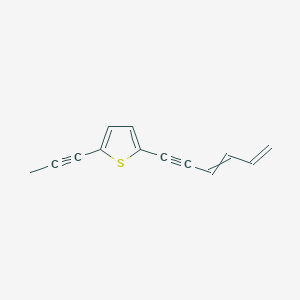
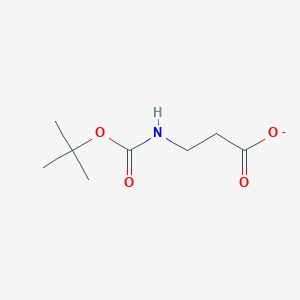

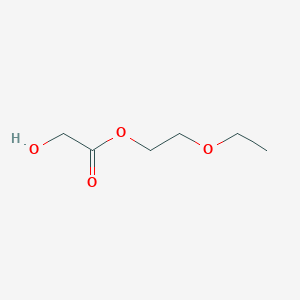
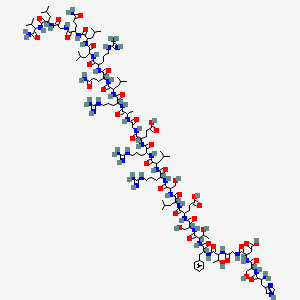
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

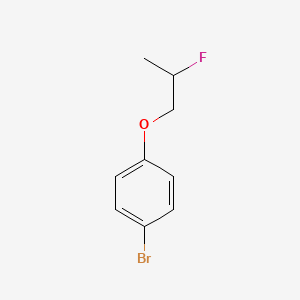
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

